2-Chloro-5-methylpyrazine
Overview
Description
2-Chloro-5-methylpyrazine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the pyrazine ring. This compound is a colorless to yellow liquid or solid, depending on the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyrazine can be achieved through various methods. One common approach involves the chlorination of 5-methylpyrazine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products Formed:
Substitution Reactions: Amino or thiol derivatives of pyrazine.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Dihydropyrazine derivatives
Scientific Research Applications
2-Chloro-5-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research has explored its potential as a precursor for drugs targeting specific diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- 2-Chloro-6-methylpyrazine
- 2-Chloro-3-methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
Comparison: 2-Chloro-5-methylpyrazine is unique due to the specific positioning of the chlorine and methyl groups on the pyrazine ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAJECCWPYVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503972 | |
Record name | 2-Chloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59303-10-5 | |
Record name | 2-Chloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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